molecular formula C15H21N3O B11853891 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11853891
M. Wt: 259.35 g/mol
InChI Key: WDMQPODLUPIUMZ-UHFFFAOYSA-N
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Description

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isonicotinoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to immunomodulatory effects . The spirocyclic structure is crucial for its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the isonicotinoyl group, which imparts additional biological activity and potential therapeutic applications. Its spirocyclic structure also provides conformational stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C15H21N3O/c19-14(13-1-7-16-8-2-13)18-11-5-15(6-12-18)3-9-17-10-4-15/h1-2,7-8,17H,3-6,9-12H2

InChI Key

WDMQPODLUPIUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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